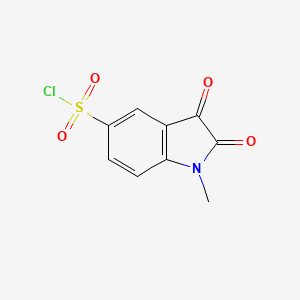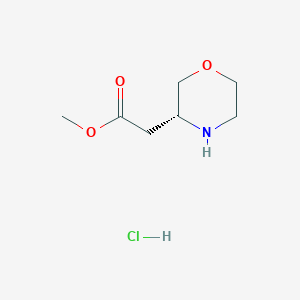
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as DMPT, is a small molecule with a thiophene core and two methoxy groups on the phenyl ring. It is a promising compound with a wide range of scientific and medical applications. DMPT has been studied for its potential use in a variety of fields, including synthesis, pharmacology, and biochemistry.
科学研究应用
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential use in a variety of scientific and medical applications. It has been used as a biochemical tool in the study of enzyme-catalyzed reactions, as a substrate for the synthesis of other compounds, and as a potential therapeutic agent. It has also been studied for its potential use in the treatment of cancer, as an antioxidant, and as an anti-inflammatory agent.
作用机制
The exact mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase and cyclooxygenase, which are involved in the metabolism of neurotransmitters and other compounds. It is also believed to act as a free radical scavenger, which means it can protect cells from the damaging effects of oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound has a wide range of effects on cells, including the inhibition of certain enzymes, modulation of gene expression, and the activation of certain signaling pathways. It has also been shown to have antioxidant and anti-inflammatory effects, as well as the ability to protect cells from oxidative stress.
实验室实验的优点和局限性
The use of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one in laboratory experiments has several advantages. It is a small molecule, which makes it easy to synthesize and use in experiments. It is also relatively inexpensive, which makes it an attractive option for researchers. However, there are some limitations to using this compound in experiments. It is not water-soluble, which can make it difficult to use in certain types of experiments. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the use of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one in scientific and medical research. It could be used to develop new therapeutic agents for the treatment of various diseases, such as cancer and inflammatory diseases. It could also be used to develop new compounds for use in drug delivery systems. Additionally, it could be used to develop new compounds for use in imaging techniques, such as magnetic resonance imaging. Finally, it could be used to develop new compounds for use in the synthesis of other compounds, such as drugs and pharmaceuticals.
合成方法
The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been studied extensively, and various methods have been developed. One of the most commonly used methods involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylthiophenolate in the presence of a base and a catalyst. The reaction results in the formation of the desired product, this compound. Other methods that have been used to synthesize this compound include the reaction of 3,4-dimethoxyphenylacetonitrile with methylthiophenolate, the reaction of 3,4-dimethoxyphenylacetic acid with methylthiophenolate, and the reaction of 3,4-dimethoxyphenylacrylonitrile with methylthiophenolate.
属性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-11-4-6-13(20-11)7-8-14(17)12-5-9-15(18-2)16(10-12)19-3/h4-10H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPLZUREMXKHJG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)
![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)







![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)
